(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate
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Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . The reaction probably proceeds via a mechanism of cyclocondensation .Molecular Structure Analysis
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . It can interact with proteins and enzymes, hence, it has been extensively utilized as a drug scaffold in medicinal chemistry .Chemical Reactions Analysis
The benzimidazole moiety can undergo various chemical reactions due to the presence of multiple reactive sites. For example, benzimidazole can react with maleic anhydride to yield α,β-unsaturated carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the compound’s primary targets could be proteins or enzymes involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This suggests that the compound could interact with its targets in a similar manner to naturally occurring nucleotides.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have various effects at the molecular and cellular level .
Future Directions
The benzimidazole nucleus is an important pharmacophore in drug discovery, and research into new benzimidazole derivatives with therapeutic potential is ongoing . Future directions may include the development of new synthetic routes, exploration of different biological activities, and optimization of existing structures for improved efficacy and safety .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2.C2H2O4/c1-16(2)28-18-9-7-17(8-10-18)22(27)26-13-11-25(12-14-26)15-21-23-19-5-3-4-6-20(19)24-21;3-1(4)2(5)6/h3-10,16H,11-15H2,1-2H3,(H,23,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQDSOVYCIVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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